3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide
Overview
Description
3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide is an organic compound belonging to the class of aminobenzamides. This compound contains a benzamide moiety with an amine group attached to the benzene ring, and it also features an indole structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide structure can be introduced through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride) in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and acetyl-methyl-amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide involves its interaction with specific molecular targets. One known target is the enzyme enoyl-[acyl-carrier-protein] reductase (FabI), which is involved in fatty acid biosynthesis in bacteria. The compound inhibits this enzyme, leading to disruption of bacterial cell membrane synthesis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-Acetic Acid: A plant hormone with a similar indole structure.
N-Methylbenzamide: Shares the benzamide moiety but lacks the indole structure.
Acetyl-Methyl-Amino Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
3-[(Acetyl-Methyl-Amino)-Methyl]-4-Amino-N-Methyl-N-(1-Methyl-1h-Indol-2-Ylmethyl)-Benzamide is unique due to its combination of an indole structure with a benzamide moiety and acetyl-methyl-amino group. This unique structure contributes to its diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H26N4O2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[[acetyl(methyl)amino]methyl]-4-amino-N-methyl-N-[(1-methylindol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H26N4O2/c1-15(27)24(2)13-18-11-17(9-10-20(18)23)22(28)25(3)14-19-12-16-7-5-6-8-21(16)26(19)4/h5-12H,13-14,23H2,1-4H3 |
InChI Key |
AWTBJNJPBKTHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC3=CC=CC=C3N2C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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